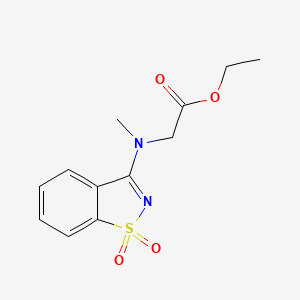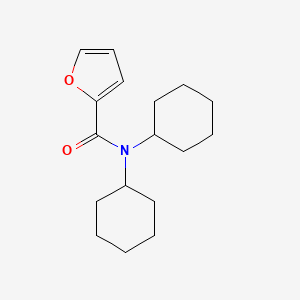![molecular formula C15H15N5O2 B5818067 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, survival, and migration. The inhibition of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol has been shown to have a dose-dependent effect on the inhibition of EGFR phosphorylation in cancer cells. It has also been shown to inhibit the activation of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways. 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. However, it has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol is also highly cytotoxic, which can limit its use in in vivo studies.
Zukünftige Richtungen
For research include the development of more potent and selective EGFR inhibitors, the evaluation of combination therapies with 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol, and the identification of biomarkers that can predict response to EGFR inhibitors. Additionally, the use of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol in combination with immunotherapy and targeted therapies is an area of active research.
Synthesemethoden
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol is synthesized through a multi-step process involving the reaction of 2-aminopyrimidine with 2-chloro-4,6-dimethylquinazoline, followed by reduction and acetylation. The final product is obtained through a crystallization process. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol has also been used in preclinical studies to evaluate the efficacy of EGFR inhibitors in combination with other cancer therapies.
Eigenschaften
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-hydroxy-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-7-4-5-11-10(6-7)9(3)16-14(17-11)20-15-18-12(21)8(2)13(22)19-15/h4-6H,1-3H3,(H3,16,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNQJHGCQGLYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)

![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)

![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)



![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)